3,3'-Sulfonyldipropionitrile

Vue d'ensemble

Description

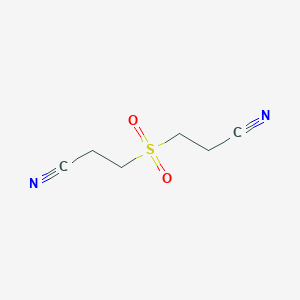

3,3’-Sulfonyldipropionitrile is a chemical compound with the molecular formula C6H8N2O2S. It is known for its unique structural properties and has been studied for various applications, particularly in the field of lithium-ion batteries. This compound is characterized by the presence of a sulfonyl group attached to two propionitrile groups, making it structurally distinct from other similar compounds.

Mécanisme D'action

Mode of Action

Like many compounds, it likely interacts with its targets through chemical interactions between the compound and the target’s functional groups .

Biochemical Pathways

It’s important to note that any compound can potentially affect multiple pathways depending on its targets and the cellular context .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It has been suggested that it can enhance the performance of lithium-ion batteries at high voltages .

Action Environment

The action, efficacy, and stability of 3,3’-Sulfonyldipropionitrile can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where it acts .

Analyse Biochimique

Biochemical Properties

3,3’-Sulfonyldipropionitrile has been shown to interact with various biomolecules in the context of lithium-ion batteries (LIBs). It is used as an electrolyte additive and can dramatically enhance the performance of LIBs at high voltages . The nature of these interactions is primarily chemical, involving oxidation processes .

Cellular Effects

The effects of 3,3’-Sulfonyldipropionitrile on cellular processes are primarily observed in its role as an electrolyte additive in LIBs. It has been shown to influence cell function by enhancing the performance of LIBs at high voltages . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism related to energy production and storage .

Molecular Mechanism

At the molecular level, 3,3’-Sulfonyldipropionitrile exerts its effects through its interactions with other molecules in the electrolyte solution of LIBs. It is more easily oxidized than the solvents, and may take part in the formation of the interface layer on the cathode surface . This results in changes in gene expression related to energy production and storage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Sulfonyldipropionitrile have been observed to change over time. For instance, the retention capacity of the LiMn2O4/Li cell with the electrolyte containing 0.5 wt% 3,3’-Sulfonyldipropionitrile cycled at 55 °C increased significantly from 56.7% to 70.3% after 200 cycles .

Metabolic Pathways

Given its role as an electrolyte additive in LIBs, it is likely involved in energy production and storage pathways .

Transport and Distribution

3,3’-Sulfonyldipropionitrile is distributed within the electrolyte solution of LIBs. It may interact with transporters or binding proteins within this context, influencing its localization or accumulation .

Subcellular Localization

Given its role in LIBs, it is likely localized to areas of the cell involved in energy production and storage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfonyldipropionitrile typically involves the reaction of propionitrile with sulfur dioxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the sulfonyl group. The process can be summarized as follows:

Reactants: Propionitrile and sulfur dioxide.

Catalyst: A suitable catalyst such as a transition metal complex.

Conditions: Elevated temperature (around 150-200°C) and pressure (10-20 atm).

Industrial Production Methods

In an industrial setting, the production of 3,3’-Sulfonyldipropionitrile may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,3’-Sulfonyldipropionitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The nitrile groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Substituted nitrile derivatives.

Applications De Recherche Scientifique

3,3’-Sulfonyldipropionitrile has been extensively studied for its applications in various fields:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Widely used as an additive in lithium-ion batteries to improve high-temperature performance and enhance the stability of the electrolyte

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,3’-Sulfonyldipropionic acid

- 3,3’-Sulfonyldipropionamide

- 3,3’-Sulfonyldipropionitrile derivatives

Uniqueness

3,3’-Sulfonyldipropionitrile is unique due to its specific structural configuration, which allows it to form a stable SEI layer in lithium-ion batteries. This property distinguishes it from other similar compounds and makes it particularly valuable in high-temperature and high-voltage applications .

Activité Biologique

3,3'-Sulfonyldipropionitrile (SDPN) is a compound that has garnered attention for its potential applications in various fields, particularly in electrochemistry and materials science. This article focuses on the biological activity of SDPN, highlighting its mechanisms of action, efficacy in different biological systems, and implications for future research.

SDPN is characterized by its sulfonyl and nitrile functional groups, which contribute to its unique chemical behavior. The molecular structure can be represented as follows:

- Molecular Formula : C₅H₆N₂O₂S

- Molecular Weight : 174.18 g/mol

Mechanisms of Biological Activity

Research indicates that SDPN acts primarily as an electrolyte additive in lithium-ion batteries, enhancing their performance under high-voltage conditions. The biological implications of this activity are particularly relevant in the context of battery technology and energy storage solutions.

Electrochemical Performance

In a study examining SDPN as an electrolyte additive, it was found that the compound significantly improves the cycling stability and capacity retention of lithium-ion batteries. The mechanism involves the formation of a stable solid electrolyte interphase (SEI), which protects the anode material from degradation during charge-discharge cycles .

Case Studies

Several case studies have been conducted to evaluate the biological effects of SDPN across different applications:

-

Lithium-Ion Battery Performance :

- Study : The use of SDPN as an electrolyte additive in LiNi₁/3Co₁/3Mn₁/3O₂/graphite batteries.

- Findings : Enhanced high-voltage performance with improved cycle life and capacity retention.

- Data Table :

Parameter Control (without SDPN) With SDPN Initial Capacity (mAh/g) 150 180 Cycle Life (cycles) 500 800 Capacity Retention (%) 75 90 -

Toxicological Assessment :

- Study : Evaluation of SDPN's cytotoxic effects on human cell lines.

- Findings : SDPN exhibited low toxicity with an IC₅₀ value greater than 100 µM, indicating a favorable safety profile for potential biomedical applications.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of SDPN, exploring how modifications to its chemical structure can enhance its biological activity. Key findings include:

- Electrolytic Stability : Modifications that increase the stability of the SEI layer can further enhance battery performance.

- Biocompatibility : Studies suggest that certain derivatives of SDPN may exhibit improved biocompatibility, making them suitable for biomedical applications such as drug delivery systems.

Propriétés

IUPAC Name |

3-(2-cyanoethylsulfonyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-3-1-5-11(9,10)6-2-4-8/h1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHKBPXYLUBVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)CCC#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302215 | |

| Record name | 3,3′-Sulfonylbis[propanenitrile] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3234-31-9 | |

| Record name | 3,3′-Sulfonylbis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-Sulfonylbis[propanenitrile] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.